molecular formula C13H19N3 B7506831 1-(2-Methylprop-2-enyl)-4-pyridin-2-ylpiperazine

1-(2-Methylprop-2-enyl)-4-pyridin-2-ylpiperazine

Cat. No. B7506831
M. Wt: 217.31 g/mol
InChI Key: SNUAWBBAGYUHRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylprop-2-enyl)-4-pyridin-2-ylpiperazine, commonly known as MPPIP, is a piperazine derivative that has gained significant attention in recent years due to its potential therapeutic applications. MPPIP has been found to modulate different types of receptors, including the sigma-1 receptor, the dopamine D3 receptor, and the serotonin 5-HT1A receptor.

Mechanism of Action

MPPIP modulates different types of receptors, including the sigma-1 receptor, the dopamine D3 receptor, and the serotonin 5-HT1A receptor. The sigma-1 receptor has been implicated in various neurological disorders, including depression, schizophrenia, and Alzheimer’s disease. MPPIP has been found to enhance the activity of the sigma-1 receptor, leading to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects
MPPIP has been shown to induce changes in the levels of various neurotransmitters, including dopamine, serotonin, and glutamate. It has also been found to modulate the activity of different ion channels, including the voltage-gated calcium channels and the N-methyl-D-aspartate (NMDA) receptors. These effects contribute to the anxiolytic, antidepressant, and antipsychotic-like effects of MPPIP.

Advantages and Limitations for Lab Experiments

MPPIP has several advantages for lab experiments, including its high selectivity for different receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, its limited solubility in water and its relatively high cost can be a limitation for some experiments.

Future Directions

There are several future directions for the research on MPPIP. One direction is to investigate its potential therapeutic applications in different neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer’s disease. Another direction is to explore its mechanism of action in more detail, including its interactions with different receptors and ion channels. Additionally, the development of new analogs of MPPIP with improved pharmacological properties is an area of interest for future research.
Conclusion
In conclusion, MPPIP is a piperazine derivative that has gained significant attention for its potential therapeutic applications in various neurological and psychiatric disorders. Its ability to modulate different types of receptors and ion channels contributes to its anxiolytic, antidepressant, and antipsychotic-like effects. While there are some limitations to its use in lab experiments, its high selectivity and low toxicity make it a promising candidate for future research.

Synthesis Methods

MPPIP can be synthesized through a multi-step process that involves the reaction of 2-methylpropene with pyridine-2-carboxylic acid, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the resulting intermediate with piperazine under acidic conditions.

Scientific Research Applications

MPPIP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic-like effects in animal models. MPPIP has also been shown to improve cognitive function and memory in rodents.

properties

IUPAC Name

1-(2-methylprop-2-enyl)-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c1-12(2)11-15-7-9-16(10-8-15)13-5-3-4-6-14-13/h3-6H,1,7-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUAWBBAGYUHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.